2,4-Nonadienal

Catalog No.
S621650
CAS No.
5910-87-2
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Nonadienal

CAS Number

5910-87-2

Product Name

2,4-Nonadienal

IUPAC Name

(2E,4E)-nona-2,4-dienal

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+

InChI Key

ZHHYXNZJDGDGPJ-BSWSSELBSA-N

SMILES

Array

solubility

soluble in fixed oils; Insoluble in water
soluble (in ethanol)

Synonyms

(2E,4E)-2,4-Nonadienal; (E,E)-2,4-Nonadienal; (2E,4E)-2,4-Nonadienal; (2E,4E)-Nona-2,4-dienal; (2E,4E)-Nonadienal; (E,E)-2,4-Nonadien-1-al; trans-2,trans-4-Nonadienal

Canonical SMILES

CCCCC=CC=CC=O

Isomeric SMILES

CCCC/C=C/C=C/C=O

The exact mass of the compound trans,trans-2,4-Nonadienal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in fixed oils; insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

2,4-Nonadienal (CAS 5910-87-2) is a highly potent, unsaturated aliphatic aldehyde that serves as a critical building block in the commercial flavor and fragrance industry and a benchmark analytical standard in food science. Structurally characterized by its conjugated diene system, this compound exhibits a complex organoleptic profile dominated by deep fatty, fried, and green-melon notes at high dilutions. In industrial procurement, it is primarily sourced for formulating authentic savory, meat, and poultry flavor matrices, where it provides essential depth that saturated aldehydes cannot replicate. Furthermore, its predictable generation during the degradation of linoleic acid makes it an indispensable quantitative biomarker for assessing lipid oxidation, shelf-life stability, and rancidity in premium edible oils and processed foods[1].

Attempting to substitute 2,4-Nonadienal with closely related analogs, such as 2,6-Nonadienal or 2,4-Decadienal, fundamentally compromises both sensory profiles and analytical accuracy. While its isomer 2,6-Nonadienal is famous for a sharp, distinct cucumber note, 2,4-Nonadienal provides a heavier fatty and fried profile critical for savory meat and poultry applications [1]. Furthermore, compared to saturated or mono-unsaturated aldehydes like nonanal or (E)-2-nonenal, 2,4-Nonadienal possesses a significantly lower odor detection threshold and different thermal degradation kinetics during Maillard reactions [2]. In quality control applications, substituting 2,4-Nonadienal with generic C9 aldehydes in lipid oxidation assays obscures specific linoleic acid degradation pathways, leading to inaccurate rancidity grading in premium oils [3].

Odor Activity Value (OAV) Dominance in Poultry Flavor Formulations

In comparative analyses of native chicken broth flavor profiles, (E,E)-2,4-nonadienal demonstrates a disproportionately high contribution to the overall aroma compared to mono-unsaturated analogs. Quantitative profiling reveals that (E,E)-2,4-nonadienal achieves an Odor Activity Value (OAV) of 169, significantly outperforming (E)-2-nonenal, which reaches an OAV of only 120 in the same matrix[1]. This high OAV indicates that 2,4-nonadienal drives the characteristic fatty/savory notes much more efficiently per unit of concentration.

Evidence DimensionOdor Activity Value (OAV) in native chicken broth
Target Compound Data(E,E)-2,4-Nonadienal (OAV = 169)
Comparator Or Baseline(E)-2-Nonenal (OAV = 120)
Quantified Difference2,4-Nonadienal provides a ~40% higher aroma contribution value than its mono-unsaturated C9 counterpart.
ConditionsNative chicken broth matrix analyzed via GC-O/MS and aroma extract dilution analysis.

Formulators can achieve authentic, high-impact poultry flavor profiles at lower dosing concentrations by prioritizing this specific dienal.

High-Sensitivity Biomarker Accumulation in Lipid Oxidation (Rancidity)

2,4-Nonadienal serves as a highly sensitive marker for lipid degradation in edible oils. In a study comparing premium extra virgin olive oil to certified rancid olive oil, the concentration of (E,E)-2,4-nonadienal increased by a factor of 1,840 as the oil degraded[1]. In contrast, shorter-chain saturated markers like decanoic acid increased by a factor of 1,290. This massive concentration spike makes 2,4-nonadienal a superior early-warning indicator for linoleic acid breakdown.

Evidence DimensionConcentration increase factor during oil rancidity development
Target Compound Data(E,E)-2,4-Nonadienal (1,840-fold increase)
Comparator Or BaselineDecanoic acid (1,290-fold increase)
Quantified Difference2,4-Nonadienal exhibits a 42% greater fold-increase during oxidation compared to standard saturated acid markers.
ConditionsHigh-quality extra virgin olive oil vs. certified rancid off-flavor oil analyzed via stable isotope dilution assays.

Procurement of 2,4-nonadienal as an analytical reference standard ensures higher sensitivity and accuracy in food quality and shelf-life testing workflows.

Thermal Hydrolysis Stability in Maillard Reaction Systems

The behavior of 2,4-nonadienal during prolonged thermal hydrolysis significantly diverges from saturated aldehydes. During the processing of beef tallow residue hydrolysates, the Flavor Dilution (FD) value of (E,E)-2,4-nonadienal strictly decreases over prolonged hydrolysis time, whereas the FD values of saturated aldehydes like octanal and decanal continuously increase[1]. This inverse stability profile means that 2,4-nonadienal is consumed or volatilized during extended heating, requiring precise late-stage dosing.

Evidence DimensionFlavor Dilution (FD) value trajectory during prolonged thermal hydrolysis
Target Compound Data(E,E)-2,4-Nonadienal (FD value decreases over time)
Comparator Or BaselineOctanal and Decanal (FD values increase over time)
Quantified DifferenceDivergent thermal stability kinetics (degradation vs. accumulation).
ConditionsBeef tallow residue hydrolysate processed over extended timeframes.

Industrial process engineers must procure and dose 2,4-nonadienal post-hydrolysis to prevent the loss of its critical flavor notes during high-heat manufacturing.

Ultra-Low Odor Threshold for Cereal and Rice Aroma Profiling

2,4-Nonadienal is one of the 13 primary odor-active compounds that define the aroma of premium rice cultivars. Its extreme potency is demonstrated by its odor threshold in air, which falls within the lowest tier of aliphatic aldehydes (ranging down to 0.09 ng/L)[1]. When compared to other standard aldehydes like (E)-2-decenal (threshold of 2.7 ng/L), 2,4-nonadienal is detectable at concentrations up to 30 times lower, making it a highly efficient trace additive.

Evidence DimensionOdor detection threshold in air
Target Compound Data(E,E)-2,4-Nonadienal (approx. 0.09 ng/L tier)
Comparator Or Baseline(E)-2-decenal (2.7 ng/L)
Quantified Difference2,4-Nonadienal is detectable at a concentration 30x lower than (E)-2-decenal.
ConditionsDynamic headspace system with Tenax trap and GC-O evaluation.

Allows flavor chemists to impart complex, authentic cereal and fatty notes using extremely low material volumes, optimizing formulation costs.

Savory and Poultry Flavor Formulation

Due to its exceptionally high Odor Activity Value (OAV) compared to mono-unsaturated analogs, 2,4-nonadienal is the premier choice for dosing authentic chicken broth, beef tallow, and fried food flavorings[1].

Analytical Standards for Edible Oil Quality Control

Its massive fold-increase during linoleic acid degradation makes it an essential calibration standard for laboratories grading the oxidative stability and rancidity of premium olive oils and lipid-rich foods [2].

Late-Stage Maillard Reaction Dosing

Because its Flavor Dilution (FD) value decreases during prolonged thermal hydrolysis, it is specifically procured for late-stage or post-processing addition in thermal flavor manufacturing to preserve its delicate fatty and fried notes[3].

Trace Dosing in Cereal and Rice Accords

Leveraging its ultra-low odor threshold (down to the 0.09 ng/L tier), it is utilized as a highly cost-effective trace additive to replicate the authentic aroma of premium jasmine and basmati rice cultivars without over-dosing the formulation [4].

Physical Description

Yellow or green liquid; [Aldrich MSDS]
Slightly yellow liquid; strong, fatty, floral

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

138.104465066 Da

Monoisotopic Mass

138.104465066 Da

Heavy Atom Count

10

Density

0.850-0.870

UNII

Y411G77SH7

GHS Hazard Statements

Aggregated GHS information provided by 184 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 47 of 184 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 137 of 184 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6750-03-4
30551-17-8
5910-87-2

Wikipedia

(2E,4E)-2,4-nonadienal
2,4-Nonadienal

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Nonadienal, (2E,4E)-: ACTIVE
2,4-Nonadienal: ACTIVE
Nonadienal: INACTIVE

Dates

Last modified: 08-15-2023

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